(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine
Description
Molecular Structure and Nomenclature
Fmoc-D-His-OH is a protected derivative of the non-proteinogenic amino acid D-histidine. Its systematic IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid , reflecting its stereochemical configuration and functional groups. The molecular formula is C₂₁H₁₉N₃O₄ , with a molecular weight of 377.39 g/mol . The structure comprises:
- A fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position.
- A D-histidine backbone with an imidazole side chain.
- A carboxylic acid terminus.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 157355-79-8 | |
| SMILES | O=C(O)[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O)CC4=CN=CN4 |
|
| InChI Key | SIRPVCUJLVXZPW-IBGZPJMESA-N |
Physicochemical Characteristics
Fmoc-D-His-OH exhibits distinct solubility and stability profiles critical for its use in peptide synthesis:
- Melting Point : Decomposes above 128°C.
- Solubility : Partially soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but poorly soluble in water or ethanol.
- Density : 1.372 ± 0.06 g/cm³ (predicted).
- pKa : The imidazole side chain has a predicted pKa of 3.26, while the α-carboxylic acid group has a pKa of ~4.2.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | >128°C (decomposition) | |
| Solubility in DMF | 50–100 mM | |
| Optical Rotation | [α]²⁵D = -85.0° (c = 1%, CHCl₃) |
Stereochemical Configuration and Significance
The D-configuration at the α-carbon distinguishes Fmoc-D-His-OH from its L-histidine counterpart. This enantiomer is critical for synthesizing peptidomimetics and studying chiral-dependent biological interactions. The stereochemical purity (>99.5%) ensures minimal cross-reactivity in peptide synthesis workflows.
Spectroscopic Profiles and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
¹H NMR spectra of Fmoc-D-His-OH (600 MHz, DMSO-d₆) reveal characteristic signals:
- Imidazole protons : δ 7.60–7.70 ppm (H-2 and H-5 of imidazole).
- Fmoc aromatic protons : δ 7.30–7.90 ppm (multiplet, 8H).
- α-Proton : δ 4.30–4.50 ppm (doublet, J = 7.5 Hz).
Table 3: Key ¹H NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Fmoc aromatic | 7.30–7.90 | Multiplet |
| Imidazole H-2/H-5 | 7.60–7.70 | Singlet |
| α-CH | 4.30–4.50 | Doublet |
Infrared (IR) Spectroscopic Features
IR spectra (KBr pellet) show prominent bands:
Mass Spectrometric Identification
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 378.143 , consistent with the theoretical mass of 377.39 g/mol. Fragmentation patterns include:
X-ray Crystallographic Data
While X-ray crystallographic data for Fmoc-D-His-OH remains unreported, analogous Fmoc-protected amino acids exhibit monoclinic crystal systems with P2₁ space groups. The Fmoc group typically adopts a planar conformation stabilized by π-π stacking.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427162 | |
| Record name | Nalpha-Fmoc-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157355-79-8 | |
| Record name | Nalpha-Fmoc-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling
The foundational approach for synthesizing FMOC-D-HIS-OH involves carbodiimide-mediated activation of histidine’s carboxyl group, followed by Fmoc protection. A patent by CN103373940B outlines a generalized protocol for N-Fmoc-amino acids, adaptable to D-histidine:
-
Amino Acid Activation :
D-histidine is suspended in anhydrous dimethylformamide (DMF) with N,N-diisopropylcarbodiimide (DIC) or N,N-dicyclohexylcarbodiimide (DCC) at 0–5°C. Carbodiimides facilitate the formation of an active O-acylisourea intermediate, which reacts with the Fmoc group. -
Fmoc Protection :
The activated histidine is treated with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a tertiary base (e.g., N-methylmorpholine) to install the Fmoc group at the α-amino position. Excess Fmoc-Cl is quenched with aqueous sodium bicarbonate, and the crude product is extracted into ethyl acetate.
Critical Parameters :
Active Ester Formation via HATU/HOAt
Modern solid-phase peptide synthesis (SPPS) protocols favor uranium-based coupling agents for enhanced efficiency. The Nowick Laboratory’s SPPS manual details a method applicable to FMOC-D-HIS-OH preparation:
-
Reagent Composition :
-
Coupling Protocol :
The mixture is agitated for 4–24 hours at room temperature, achieving near-quantitative coupling yields. HATU/HOAt systems reduce racemization by stabilizing the active ester intermediate, bypassing the unstable O-acylisourea.
Table 1: Comparison of Coupling Agents
Crystallization and Purification Techniques
Solvent Systems for Recrystallization
Crude FMOC-D-HIS-OH is purified via recrystallization, with solvent selection critically influencing purity and yield. The CN103373940B patent specifies a ternary ethanol/water system:
-
Optimal Solvent Ratio : Ethanol/water (3:2 v/v) at 80°C fully dissolves the crude product. Gradual cooling to room temperature induces crystallization, yielding >95% purity.
-
Alternative Systems : Ethyl acetate/petroleum ether (1:1) or dichloromethane/n-hexane (2:1) are less effective, with purity dropping to 80–85% due to co-precipitation of Fmoc-Cl byproducts.
Table 2: Crystallization Performance by Solvent
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/water (3:2) | 95–98 | 85 |
| Ethyl acetate/hexane | 80–85 | 75 |
| DCM/hexane | 78–82 | 70 |
Chromatographic Purification Challenges
Racemized byproducts (e.g., FMOC-L-HIS-OH) are notoriously difficult to separate via reverse-phase HPLC due to nearly identical retention times. Taguchi design-of-experiment (DOE) models reveal that pre-activation time and temperature are the dominant factors in racemization, contributing 68% and 22% to variance, respectively. Consequently, crystallization remains the preferred purification method for enantiomerically pure FMOC-D-HIS-OH.
Racemization Challenges and Mitigation
Mechanistic Insights
Racemization occurs via base-catalyzed abstraction of the α-hydrogen, forming a planar oxazolone intermediate that permits epimerization. Histidine’s imidazole side chain exacerbates this process by acting as an intramolecular base, particularly under pre-activation conditions.
Process Optimization
The Taguchi DOE study identifies two conflicting side reactions:
-
Racemization : Accelerated by prolonged pre-activation (>10 minutes) or elevated temperatures (>15°C).
-
Nα-Endcapping : Occurs when DIC reacts with the amino group, forming a N,N-diisopropylurea byproduct. This is minimized by in situ activation (no pre-activation) but increases racemization risk.
Compromise Conditions :
-
Pre-activation time: 5 minutes at 0°C
-
Coupling temperature: 10–15°C
-
Base: Collidine (2,4,6-trimethylpyridine) instead of N-methylmorpholine, reducing imidazole deprotonation.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: FMOC-D-HIS-OH can undergo substitution reactions where the FMOC group is replaced by another protecting group or functional group.
Deprotection Reactions: The FMOC group can be removed by treatment with a base such as piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amino group.
Common Reagents and Conditions:
FMOC Protection: FMOC-Cl, sodium bicarbonate, aqueous dioxane.
Deprotection: Piperidine, DMF.
Major Products:
Protected Amino Acid: FMOC-D-HIS-OH.
Deprotected Amino Acid: D-histidine.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Synthesis:
FMOC-D-HIS-OH is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for selective modification of amino acids, which is vital for constructing complex peptides with specific sequences.
Advantages:
- Reduces unwanted side reactions during peptide assembly.
- Facilitates the incorporation of histidine residues into peptides, which are important for biological activity.
Drug Development
Application in Pharmaceuticals:
The compound aids in the design of novel pharmaceuticals by enhancing the targeting of specific biological pathways. This is particularly significant in developing peptide-based drugs that require precise interactions with receptors or enzymes.
Case Study:
A study highlighted the use of FMOC-D-HIS-OH in developing peptide drugs that target cancer cells more effectively than traditional therapies. By modifying the peptide structure using FMOC-D-HIS-OH, researchers achieved improved binding affinity to cancer-specific receptors, resulting in enhanced therapeutic efficacy .
Bioconjugation
Bioconjugation Processes:
FMOC-D-HIS-OH is instrumental in bioconjugation, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing biosensors and targeted drug delivery systems.
Research Insight:
In a recent study, FMOC-D-HIS-OH was used to conjugate peptides to nanoparticles for targeted delivery in cancer therapy. The conjugation improved the specificity and efficacy of drug delivery systems, demonstrating its potential in clinical applications .
Research in Cancer Therapy
Targeted Therapies:
The synthesis of histidine-containing peptides using FMOC-D-HIS-OH has shown promise in cancer research. These peptides can be tailored to improve treatment outcomes by targeting specific tumor markers.
Case Study:
Research demonstrated that peptides synthesized with FMOC-D-HIS-OH exhibited enhanced cytotoxicity against cancer cell lines compared to those synthesized with other histidine derivatives. This finding underscores the importance of histidine's role in peptide functionality and therapeutic potential .
Protein Engineering
Modification of Proteins:
FMOC-D-HIS-OH is crucial for protein engineering, allowing scientists to create modified proteins with enhanced properties for various applications, including enzyme design and therapeutic proteins.
Example:
In a study focused on enzyme engineering, researchers utilized FMOC-D-HIS-OH to incorporate histidine residues into enzyme structures, thereby improving their catalytic efficiency and stability under physiological conditions .
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a protective group in SPPS | Prevents side reactions; enables complex peptides |
| Drug Development | Aids in designing peptide-based drugs targeting specific pathways | Enhances binding affinity; improves efficacy |
| Bioconjugation | Facilitates attachment of biomolecules for biosensors and drug delivery systems | Improves specificity; enhances delivery capabilities |
| Cancer Therapy | Used to synthesize targeted therapies containing histidine | Increases cytotoxicity against cancer cells |
| Protein Engineering | Modifies proteins to enhance stability and activity | Improves catalytic efficiency |
Mechanism of Action
The mechanism of action of FMOC-D-HIS-OH revolves around its ability to form peptide bonds. The FMOC group protects the amino group of D-histidine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids or reagents to form peptide bonds, leading to the formation of peptides and proteins .
Comparison with Similar Compounds
Steric and Solubility Effects
- Fmoc-His(MMt)-OH: The monomethoxytrityl (MMT) group on the imidazole ring increases steric hindrance, reducing coupling efficiency compared to Fmoc-D-His-OH. However, MMT offers orthogonal protection, enabling selective deprotection in multi-step syntheses .
- Fmoc-His(1-Me)-OH : Methylation of the imidazole nitrogen (tau position) reduces hydrogen-bonding capacity but enhances stability against oxidation, making it suitable for prolonged reactions .
Side Chain Functionality
- Fmoc-D-Cit-OH : Replaces histidine’s imidazole with a urea group, eliminating metal-binding capacity. This derivative is pivotal in studying post-translational citrullination, implicated in diseases like rheumatoid arthritis .
- Fmoc-D-Lys(Boc)-OH : The Boc-protected lysine side chain allows acid-labile deprotection, compatible with Fmoc-based solid-phase synthesis. This is critical for incorporating lysine in pH-sensitive applications .
Hydrophobicity and Peptide Design
- Fmoc-D-Homophenylalanine: The extended aromatic side chain increases hydrophobicity by ~30% compared to Fmoc-D-His-OH, favoring membrane-permeable peptides or self-assembling nanostructures .
Biological Activity
FMOC-D-HIS-OH, or Fmoc-D-histidine, is a derivative of the amino acid histidine, which plays a critical role in various biological processes. This article explores the biological activity of FMOC-D-HIS-OH, focusing on its synthesis, stability, and implications in peptide synthesis and pharmacology.
1. Overview of FMOC-D-HIS-OH
FMOC-D-HIS-OH is an Nα-Fmoc-protected form of D-histidine, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the coupling of amino acids while preventing unwanted reactions. The D-isomer of histidine is particularly significant due to its unique biological properties compared to the L-isomer.
2. Synthesis and Stability
The synthesis of FMOC-D-HIS-OH typically involves protecting the amino group with the Fmoc group and ensuring minimal racemization during the coupling process. Histidine is known for its susceptibility to epimerization, which can alter its biological activity. Studies have shown that careful control of reaction conditions can mitigate racemization rates:
- Epimerization Risk : The lone pair electrons on the imidazole nitrogen can lead to intramolecular side reactions, increasing the likelihood of forming D-histidine from L-histidine during activation in SPPS .
- Stability Studies : Research indicates that different derivatives of histidine exhibit varying stability under similar conditions. For instance, Fmoc-His(Boc)-OH demonstrated greater stability than Fmoc-His(Trt)-OH, which showed significant discoloration and impurity formation over time .
3. Biological Activity
The biological activity of FMOC-D-HIS-OH is primarily influenced by its structural properties and how it interacts with biological systems:
- Peptide Formation : FMOC-D-HIS-OH is utilized in synthesizing peptides that can modulate biological functions, including receptor binding and enzyme activity. Its incorporation into peptides can enhance their stability and efficacy .
- Binding Affinity : In studies involving cyclic peptides with D-histidine, researchers found that modifications at specific positions could significantly improve binding affinities to human melanocortin receptors (hMC1R, hMC4R). For instance, certain analogues exhibited IC50 values as low as 0.7 nM for hMC4R, indicating strong receptor interactions .
4.1 Peptide Synthesis and Evaluation
A study evaluated the incorporation of FMOC-D-HIS-OH into peptide sequences aimed at targeting specific receptors related to obesity and sexual dysfunction:
- Peptide Design : Novel cyclic analogues were synthesized using FMOC-D-HIS-OH, demonstrating enhanced selectivity and potency for melanocortin receptors.
- Biological Assays : Binding assays revealed that peptides containing D-histidine had improved receptor selectivity compared to their L-counterparts, suggesting a potential therapeutic application in metabolic disorders .
4.2 Stability and Racemization Analysis
Research conducted on the stability of various histidine derivatives highlighted the importance of protecting groups in maintaining enantiomeric purity:
- Racemization Rates : The study reported racemization rates for TBTU-assisted coupling reactions involving FMOC-D-HIS-OH, emphasizing that optimal conditions can minimize unwanted side reactions .
- Purity Assessment : UPLC analysis confirmed that under controlled conditions, FMOC-D-HIS-OH maintained over 99% purity throughout the synthesis process .
5. Conclusion
FMOC-D-HIS-OH serves as a valuable tool in peptide synthesis due to its unique properties and biological relevance. Its ability to enhance peptide stability and binding affinity makes it an important compound for research in pharmacology and biochemistry. Ongoing studies are likely to further elucidate its role in therapeutic applications.
6. Data Tables
| Property | Value |
|---|---|
| Chemical Name | FMOC-D-HIS-OH |
| Molecular Weight | 295.34 g/mol |
| Purity | >99% |
| Typical IC50 (hMC4R) | 0.7 nM |
| Stability (in DMF) | Colorless after 10 days |
7. References
Q & A
Q. What are the optimal storage and handling conditions for FMOC-D-HIS-OH to ensure stability during experiments?
FMOC-D-HIS-OH should be stored sealed in a dry environment at 2–8°C to prevent degradation. Its solubility profile (e.g., partial solubility in DMSO, DMF, and aqueous alkaline solutions) necessitates pre-experiment solubility testing in target solvents to avoid precipitation. For handling, use inert atmospheres (e.g., nitrogen) to minimize moisture exposure during weighing and dissolution .
Q. Which analytical techniques are most reliable for characterizing FMOC-D-HIS-OH purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural identity. Mass spectrometry (MS) provides molecular weight validation. Ensure experimental protocols include triplicate measurements and cross-referencing with literature spectra for accuracy .
Q. How can researchers mitigate racemization risks during FMOC-D-HIS-OH incorporation into peptide sequences?
Use low-temperature (0–4°C) coupling reactions with activators like HBTU or HATU in DMF. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. Optimize reaction times to balance efficiency and stereochemical integrity .
Q. What solvents are compatible with FMOC-D-HIS-OH for solid-phase peptide synthesis (SPPS)?
DMF and DMSO are primary solvents due to their ability to dissolve FMOC-protected amino acids. However, pre-screening solubility in mixed solvent systems (e.g., DMF with 1–5% acetic acid) is advised to enhance coupling efficiency, especially for longer peptide chains .
Q. How should researchers validate the identity of FMOC-D-HIS-OH in novel synthetic workflows?
Combine orthogonal techniques: compare melting point (>128°C, decomposition), FT-IR spectra (carbamate and imidazole peaks), and elemental analysis with theoretical values. Cross-validate results against published data for known derivatives .
Advanced Research Questions
Q. What experimental design principles should guide the use of FMOC-D-HIS-OH in peptide-drug conjugate (PDC) development?
Apply the PICOT framework:
- P (Population): Target peptide sequence and therapeutic payload.
- I (Intervention): FMOC-D-HIS-OH conjugation method (e.g., Fmoc-deprotection pH, coupling reagents).
- C (Comparison): Alternative protecting groups (e.g., Boc-His-OH).
- O (Outcome): Conjugation efficiency, stability, and bioactivity.
- T (Time): Reaction kinetics and shelf-life studies. This structured approach ensures hypothesis-driven optimization .
Q. How can contradictory NMR data for FMOC-D-HIS-OH derivatives be resolved during structural elucidation?
Employ a tiered validation strategy:
- Repeat experiments under standardized conditions (temperature, solvent).
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Compare with computational simulations (e.g., DFT-based chemical shift predictions).
- Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .
Q. What methodologies address low coupling efficiency of FMOC-D-HIS-OH in automated SPPS?
- Solvent optimization : Add 0.1 M HOAt to DMF to enhance activation.
- Double coupling : Introduce FMOC-D-HIS-OH twice with extended reaction times (30–60 minutes).
- Real-time monitoring : Use in-line UV monitoring at 301 nm (Fmoc cleavage) to adjust coupling parameters dynamically. Validate improvements via MALDI-TOF MS for sequence verification .
Q. How should researchers formulate hypotheses about FMOC-D-HIS-OH’s role in modulating peptide-receptor interactions?
Apply the FINER criteria:
- Feasible : Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Interesting : Explore histidine’s role in pH-dependent receptor activation.
- Novel : Compare with non-imidazole-containing analogs.
- Ethical : Use in vitro models before animal studies.
- Relevant : Align with therapeutic targets (e.g., GPCRs) .
Q. What strategies are effective for analyzing FMOC-D-HIS-OH degradation products under accelerated stability conditions?
Utilize LC-MS/MS to identify degradation pathways (e.g., Fmoc cleavage, imidazole oxidation). Design forced degradation studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
